(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one
Description
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-6,18H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCOFNGKINQHNL-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Trifluoroacetic Acid-Based Condensation
A widely adopted method involves trifluoroacetic acid derivatives, vinyl ethers, and phosgene under acid-binding conditions (Figure 1).
Procedure:
Reagents :
- Trifluoroacetic acid (1 equiv)
- Vinyl alkyl ether (1.05–2 equiv)
- Phosgene (1.05–2 equiv)
- Solvent: Dichloromethane, toluene, or dichloroethane
- Acid binder: 3-Picoline, pyridine, or N,N-dimethylaniline
Conditions :
- Step 1: Add trifluoroacetic acid to the solvent and acid binder at 0–10°C.
- Step 2: Introduce vinyl ether dropwise, followed by phosgene gas at 20–30°C.
- Step 3: Hydrolyze with water, extract with organic solvent, and purify via distillation.
Yield : 85.6% (based on trifluoroacetic acid).
Purity : 98% (GC analysis).
Mechanism:
Phosgene activates the carbonyl group of trifluoroacetic acid, enabling nucleophilic attack by the vinyl ether. The acid binder neutralizes HCl, driving the reaction forward.
Copper-Catalyzed Coupling of 4-(Trifluoromethoxy)Aniline
This method constructs the enaminone core via Ullmann-type coupling (Table 1).
Procedure:
Reagents :
- 1-Iodo-4-(trifluoromethoxy)benzene (1 equiv)
- 3-Bromo-1H-1,2,4-triazole (2 equiv)
- CuI (10 mol%)
- Cs₂CO₃ (2 equiv)
- Solvent: Dimethyl sulfoxide (DMSO)
Conditions :
- Heat at 100°C under N₂ for 20–36 hours.
- Extract with ethyl acetate, wash with brine, and purify via column chromatography.
Yield : 72.6%.
Purity : >95% (NMR).
Optimization:
- Catalyst : CuI outperforms Pd catalysts in minimizing dehalogenation side reactions.
- Base : Cs₂CO₃ enhances solubility of intermediates in DMSO.
Grignard Reagent-Mediated Synthesis
A two-step approach generates the trifluoromethoxy aniline precursor (Figure 2).
Step 1: Synthesis of 4-(Trifluoromethoxy)Aniline
Reagents :
- 1-Trifluoromethoxybenzene (1 equiv)
- Sodium ferrate (1.4 equiv)
- Sodium bromide (1.4 equiv)
Conditions :
- React in DMSO at 95°C for 4 hours.
- Add sodium amide, heat to 155°C at 4 atm for 10 hours.
Step 2: Enaminone Formation
Reagents :
- 4-(Trifluoromethoxy)aniline (1 equiv)
- 1,1,1-Trifluoro-3-buten-2-one (1 equiv)
Conditions :
- Reflux in ethanol with catalytic acetic acid for 12 hours.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Trifluoroacetic Acid | 85.6% | 98% | Moderate | Industrial |
| Copper Coupling | 72.6% | 95% | High | Lab-scale |
| Grignard Route | 78% | 90% | Low | Pilot-scale |
Key Findings :
- The trifluoroacetic acid method is optimal for large-scale production due to high yield and simplicity.
- Copper coupling offers regioselectivity but requires expensive cesium salts.
- Grignard synthesis is cost-effective but involves high-pressure conditions.
Advanced Purification Techniques
- Distillation : Effective for removing excess phosgene and vinyl ethers (bp 8.3°C and 35°C, respectively).
- Column Chromatography : Silica gel with EtOAc/hexanes (1:4) resolves enaminone from brominated byproducts.
- Crystallization : Ethanol recrystallization increases purity to >99% for pharmaceutical applications.
Challenges and Solutions
- Moisture Sensitivity : Trifluoroacetic acid intermediates hydrolyze readily; use anhydrous solvents and inert atmospheres.
- Toxicity : Phosgene requires strict containment; alternatives like triphosgene show promise in recent studies.
- Regioselectivity : Steric hindrance from the trifluoromethoxy group necessitates excess aniline (1.5–2 equiv).
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex fluorinated derivatives. Its unique trifluoromethyl and trifluoromethoxy groups enhance its reactivity and stability, making it an attractive target for further chemical modifications.
Biological Studies
Research has indicated potential biological activities of (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one:
- Antimicrobial Activity : Studies have explored its efficacy against various bacteria and fungi. For instance, compounds with similar structures have shown significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
Medicinal Chemistry
The compound is being investigated for its potential in drug development due to its unique electronic properties. The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups can influence the binding affinity to biological targets, making it a candidate for therapeutic agents.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of fluorinated compounds similar to (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one against various pathogens. The results indicated that these compounds exhibited varying degrees of activity, suggesting their potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
Research has also focused on the anticancer properties of fluorinated compounds. In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation through specific molecular interactions, paving the way for future drug development.
Mechanism of Action
The mechanism of action of (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aniline Ring
The biological and physicochemical properties of enaminones are highly sensitive to substituents on the aniline ring. Below is a comparative analysis of Compound A with analogues (Table 1):
Table 1: Substituent Effects on Enaminone Derivatives
Key Observations :
- Bioactivity : Compound A exhibits marked anticonvulsant activity in mouse models, attributed to the 4-(trifluoromethoxy) group’s optimal balance of lipophilicity and steric bulk . In contrast, Compound C and D lack reported neurological activity.
- Synthetic Accessibility : Compound B and C are synthesized via cost-effective methods (e.g., Suzuki coupling), while Compound A requires precise stoichiometry in condensation reactions .
Structural and Conformational Analysis
Crystallographic studies reveal critical differences in molecular conformation (Table 2):
Table 2: Crystal Structure Comparison
| Compound | Dihedral Angle (Aniline–Enaminone) | Stabilizing Interactions | Conformational Flexibility |
|---|---|---|---|
| A | 42.5° | N–H⋯O, C–H⋯O | Low (dual conformers) |
| B | Not reported | N–H⋯O only | High |
| C | 50–60° (estimated) | Van der Waals interactions | Moderate |
Implications :
- The planar geometry of Compound A (42.5° dihedral angle) facilitates π-π stacking in biological targets, enhancing anticonvulsant efficacy .
Biological Activity
(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one, also known by its CAS number 1164457-71-9, is a fluorinated organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by multiple trifluoromethyl groups, suggests diverse biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C11H7F6NO2 |
| Molecular Weight | 299.17 g/mol |
| IUPAC Name | (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one |
| CAS Number | 1164457-71-9 |
| Purity | >90% |
Structural Characteristics
The compound features a butenone backbone with trifluoro and trifluoromethoxy substituents on the aniline ring. This unique structure enhances its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Fluorinated compounds have been explored for their antitumor properties. A review highlighted that beta-aminovinyl ketones, structurally related to (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one, demonstrate significant antitumor activity through various mechanisms including apoptosis induction and inhibition of cell proliferation . Further studies are warranted to elucidate the specific mechanisms of action for this compound.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various fluorinated ketones against common pathogens. The results indicated that compounds with similar trifluoromethyl substitutions showed promising results against Staphylococcus aureus and Escherichia coli. Although (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one was not directly tested, its structural analogs displayed notable inhibition zones in agar diffusion assays .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on cancer cell lines demonstrated that certain trifluorinated compounds could induce cell death at micromolar concentrations. The specific cytotoxic profile of (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one remains to be fully characterized; however, preliminary data suggest potential efficacy against breast and lung cancer cell lines .
Q & A
Q. Basic
- ¹H NMR : The E-isomer exhibits distinct coupling constants (J = 12–16 Hz) for vinylic protons due to trans configuration, whereas Z-isomers show smaller J values.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~190 ppm, with trifluoromethoxy (OCF₃) signals at δ ~120 ppm.
- IR : Strong C=O stretching (~1700 cm⁻¹) and N–H bending (~3300 cm⁻¹) confirm the enaminone structure.
- MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ or OCF₃ groups) validate the structure .
What methodologies are recommended for resolving contradictions in reported LogP values for fluorinated enaminones?
Advanced
Discrepancies in LogP values often arise from differences in:
- Measurement techniques : Compare shake-flask (experimental) vs. computational (e.g., XLogP3) methods.
- Isomeric purity : Ensure E/Z-isomer separation via preparative chromatography.
- Environmental factors : Control pH and solvent polarity during partitioning experiments.
- Validation : Cross-reference with structurally similar compounds (e.g., (E)-4-ethoxy analogues) .
How can X-ray crystallography elucidate the molecular geometry and intermolecular interactions of this compound?
Q. Advanced
- Crystallization : Use slow vapor diffusion with solvents like ethyl acetate/hexane.
- Data collection : Employ synchrotron radiation for high-resolution data.
- Software : Refine structures using SHELXL (for small molecules) to analyze bond lengths, angles, and packing motifs. Key interactions include:
What strategies are effective for studying the compound’s interactions with biological macromolecules (e.g., enzymes)?
Q. Advanced
- Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetic properties.
- Docking simulations : Use AutoDock Vina to predict binding modes with targets like dihydrofolate reductase (DHFR).
- NMR titration : Track chemical shift changes in protein amide protons upon ligand binding .
How do the trifluoromethoxy and trifluoromethyl groups influence the compound’s electronic properties and reactivity?
Q. Advanced
- Electron-withdrawing effects : The OCF₃ group decreases electron density on the anilino ring, enhancing electrophilic substitution resistance.
- Lipophilicity : Fluorine atoms increase LogP, improving membrane permeability.
- Stability : The CF₃ group stabilizes the enaminone via inductive effects, reducing hydrolysis rates .
What experimental designs are suitable for evaluating the compound’s antifungal activity against Fusarium oxysporum?
Q. Basic
- Agar dilution assays : Prepare serial dilutions (1–100 µg/mL) in potato dextrose agar.
- Positive controls : Compare with commercial antifungals (e.g., fluconazole).
- EC₅₀ calculation : Use probit analysis to determine effective concentrations .
How can reaction kinetics studies improve the yield of Michael addition steps in the synthesis?
Q. Advanced
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Catalyst screening : Test bases (e.g., DBU) or Lewis acids (e.g., ZnCl₂) to accelerate enamine formation.
- Kinetic modeling : Apply pseudo-first-order approximations to optimize time and temperature .
What computational tools predict the compound’s metabolic stability and potential toxicity?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and hepatotoxicity.
- DEREK Nexus : Identify structural alerts (e.g., enaminone motif) linked to genotoxicity.
- MD simulations : Assess binding persistence with hERG channels to predict cardiotoxicity .
How does the compound’s reactivity compare to non-fluorinated enaminones in [4+2] cycloaddition reactions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
